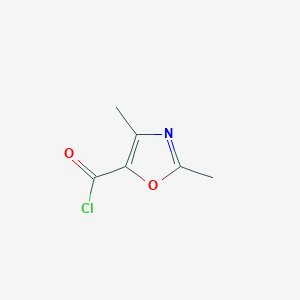

Dimethyl-1,3-oxazole-5-carbonyl chloride

Descripción general

Descripción

Dimethyl-1,3-oxazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoisomerization Studies

The photochemistry of compounds related to Dimethyl-1,3-oxazole-5-carbonyl chloride, such as 3,5-dimethylisoxazole, has been investigated using UV laser-induced low-temperature matrix isolation and infrared spectroscopy. This research highlights the potential of this compound in photochemical applications, particularly in understanding photoisomerization processes. The study successfully captured and characterized elusive carbonyl nitrile ylides as intermediates in isoxazole-oxazole photoisomerization, offering insight into reaction mechanisms and structural details (Nunes, Reva, & Fausto, 2013).

Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of various heterocyclic compounds, including oxazoles. These processes often involve cycloaddition reactions and photochemical transformations, highlighting the reactivity and versatility of this compound in synthetic chemistry (Schmid et al., 1974).

Fluorescent Compound Synthesis

Research has also demonstrated the use of this compound derivatives in the synthesis of strongly fluorescent compounds. This application is significant in the field of photophysics and materials science, where such compounds can be used in various technologies ranging from bioimaging to electronic devices (Tang & Verkade, 1996).

Catalyst and Ligand Development

Another research avenue is the development of catalysts and ligands involving this compound-related compounds. These materials have potential applications in catalyzing various chemical reactions, including those crucial in pharmaceutical and material science industries (Fossey & Richards, 2004).

One-Pot Synthesis Techniques

There has been significant advancement in one-pot synthesis techniques utilizing this compound or its related compounds. These methods offer advantages like high selectivity and ease of introducing different substitutions in heterocyclic rings, streamlining the synthesis of complex molecules (Alvarez-Ibarra et al., 1989).

Propiedades

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTURJHEFJOGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491389 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69695-18-7 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)